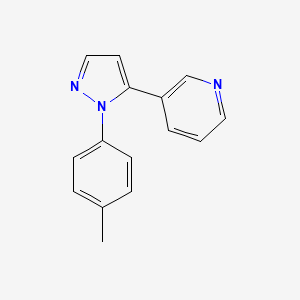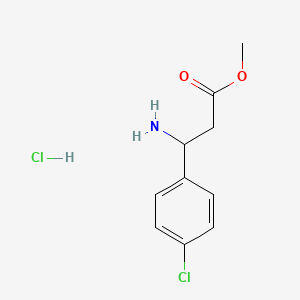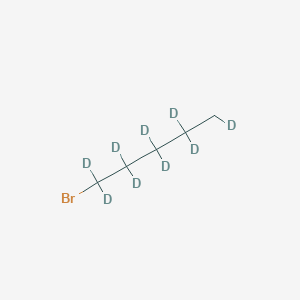
4,6-Difluoropyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,6-Difluoropyridin-3-ol” is a chemical compound with the CAS Number: 1227597-52-5 . It has a molecular weight of 131.08 and its IUPAC name is 4,6-difluoro-3-pyridinol .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “4,6-Difluoropyridin-3-ol”, has been a topic of interest in recent literature . Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . A selective synthesis of fluoropyridines remains a challenging problem .
Molecular Structure Analysis
The InChI code for “4,6-Difluoropyridin-3-ol” is 1S/C5H3F2NO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“4,6-Difluoropyridin-3-ol” has a molecular weight of 131.08 . The compound is in liquid form at room temperature .
Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Pyridines
“4,6-Difluoropyridin-3-ol” can be used in the synthesis of fluorinated pyridines . Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Local Radiotherapy of Cancer
Methods for the synthesis of F 18 substituted pyridines for local radiotherapy of cancer are also presented . This shows the potential of “4,6-Difluoropyridin-3-ol” in the field of medical science, particularly in cancer treatment.
Synthesis of Biological Active Compounds
“4,6-Difluoropyridin-3-ol” can be used in the synthesis of other biologically active compounds . This is particularly useful in the field of pharmaceuticals, where new compounds are constantly being developed for various therapeutic applications.
Agricultural Applications
In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . “4,6-Difluoropyridin-3-ol”, being a fluorinated compound, can potentially be used in the development of new agricultural products.
Development of Fluorinated Chemicals
Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased . High availability of the fluorinated synthetic blocks and the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry rapidly accelerated developments in this field .
Synthesis of 1H-Pyrazolo[3,4-b]pyridines
“4,6-Difluoropyridin-3-ol” can potentially be used in the synthesis of 1H-Pyrazolo[3,4-b]pyridines . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Safety and Hazards
The safety information for “4,6-Difluoropyridin-3-ol” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The compound is labeled with the GHS07 pictogram, which indicates that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
4,6-difluoropyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZXKMWNYBJVLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B596863.png)




![8-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B596871.png)


![6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B596879.png)
![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B596880.png)